6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and thiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 hours, followed by p-TsOH . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Scientific Research Applications
6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting microbial growth .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazolothiadiazoles, which share structural similarities but differ in their substituents and specific activities. For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Exhibits similar biological activities but with different potency and selectivity.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with unique pharmacological profiles.
These comparisons highlight the uniqueness of 6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE in terms of its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C16H14FN5S2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14FN5S2/c1-8(2)13-19-20-16-22(13)21-15(24-16)12-9(3)18-14(23-12)10-4-6-11(17)7-5-10/h4-8H,1-3H3 |
InChI Key |
JRADQMOGXJIMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN4C(=NN=C4S3)C(C)C |
Origin of Product |
United States |
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